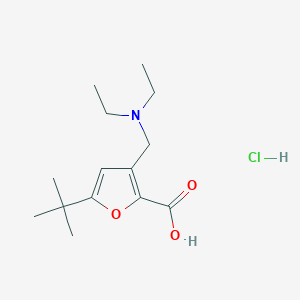![molecular formula C24H26N2O4S B4073183 N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4073183.png)
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide
描述
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes an acetamide group, a phenoxy group, and a sulfamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide typically involves multiple steps:
Formation of the Phenoxy Group: This step may involve the reaction of a phenol derivative with an appropriate halide under basic conditions.
Introduction of the Sulfamoyl Group: This can be achieved by reacting the intermediate with a sulfonamide derivative.
Acetamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the sulfamoyl group to a sulfonic acid derivative.
Reduction: Reduction reactions could target the acetamide group, converting it to an amine.
Substitution: The phenoxy group may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
科学研究应用
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Utilization in the production of specialty chemicals or materials.
作用机制
The mechanism of action for N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide: can be compared with other acetamide derivatives, phenoxy compounds, and sulfamoyl-containing molecules.
Unique Features: Its unique combination of functional groups may confer specific properties, such as enhanced reactivity or selectivity in certain reactions.
List of Similar Compounds
Acetanilide: A simple acetamide derivative.
Phenoxyacetic acid: Contains a phenoxy group.
Sulfanilamide: A sulfonamide derivative.
属性
IUPAC Name |
N-(2-ethylphenyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-3-19-9-7-8-12-23(19)25-24(27)17-30-21-13-15-22(16-14-21)31(28,29)26-18(2)20-10-5-4-6-11-20/h4-16,18,26H,3,17H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIKAGGPLIYQTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-acetylphenyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxamide](/img/structure/B4073106.png)
![3-[4-(dimethylamino)phenyl]-3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B4073114.png)
![N-allyl-2-{[N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4073119.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-nitro-phenyl)-methanesulfonamide](/img/structure/B4073125.png)
![2-(butylsulfonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4073131.png)
![N-(sec-butyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4073135.png)

![8-(4-CHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE](/img/structure/B4073137.png)

![5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4073151.png)
![(1Z)-4,4,6,8-tetramethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4073164.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]sulfanyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4073170.png)

![N-mesityl-4-[(phenylthio)methyl]benzamide](/img/structure/B4073193.png)
